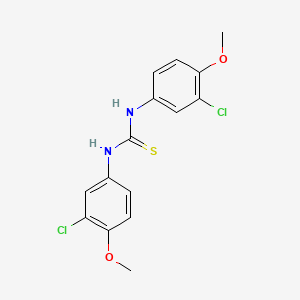
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) bonded to two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea typically involves the reaction of 3-chloro-4-methoxyaniline with thiophosgene or an isothiocyanate derivative. The reaction is usually carried out in a dry solvent such as dichloromethane or chloroform at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for thiourea derivatives often involve the use of acyl isothiocyanates and amines in a one-pot synthesis procedure. This method is advantageous due to its simplicity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1,3-Bis(3-chloro-4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: The compound is used in the production of dyes, plastics, and other materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(3-chloro-4-methoxyphenyl)urea
- 1,3-Bis(3-chloro-4-methoxyphenyl)guanidine
- 1,3-Bis(3-chloro-4-methoxyphenyl)thiourea derivatives
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and methoxy groupsCompared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes .
Propiedades
Número CAS |
39861-74-0 |
|---|---|
Fórmula molecular |
C15H14Cl2N2O2S |
Peso molecular |
357.3 g/mol |
Nombre IUPAC |
1,3-bis(3-chloro-4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C15H14Cl2N2O2S/c1-20-13-5-3-9(7-11(13)16)18-15(22)19-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H2,18,19,22) |
Clave InChI |
XEEJMQYIPPBMBJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


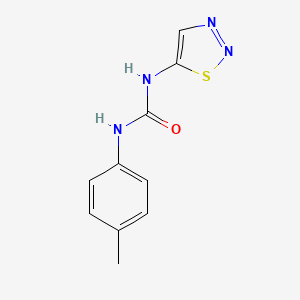

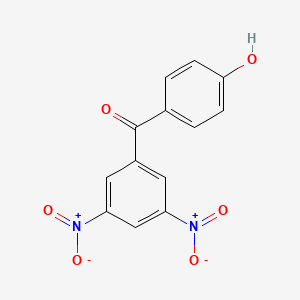
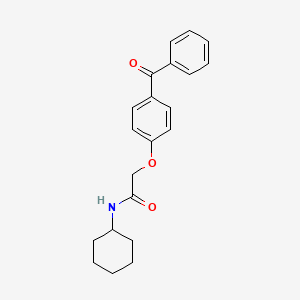
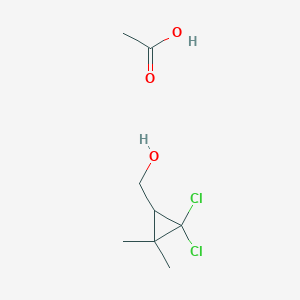
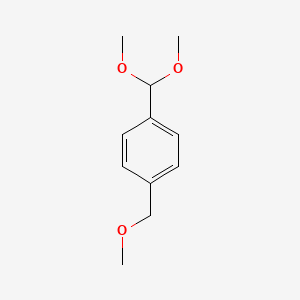
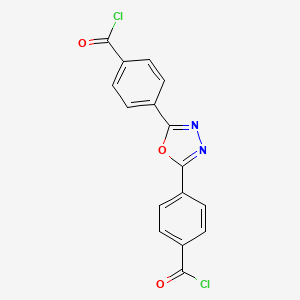
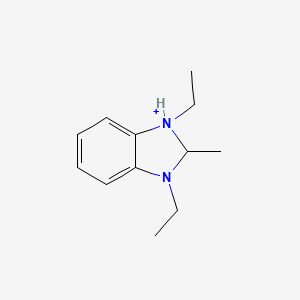
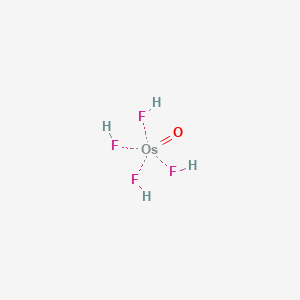
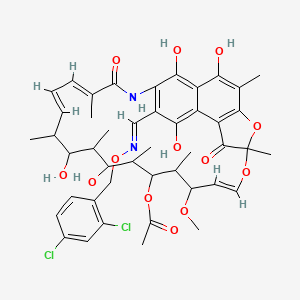
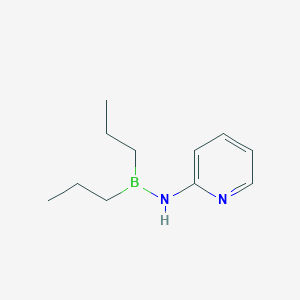
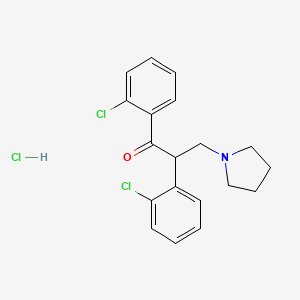

![Diethyl{4-(furan-2-yl)-4-[(oxiran-2-yl)methoxy]but-1-en-1-yl}methylsilane](/img/structure/B14662985.png)
